L-altraric acid

Description

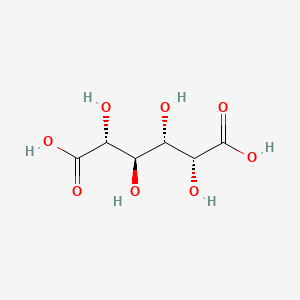

Structure

3D Structure

Properties

Molecular Formula |

C6H10O8 |

|---|---|

Molecular Weight |

210.14 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4-/m1/s1 |

InChI Key |

DSLZVSRJTYRBFB-GJPGBQJBSA-N |

SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Isomeric SMILES |

[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Synonyms |

L-talarate talaric acid |

Origin of Product |

United States |

Stereochemical Aspects and Isomeric Forms of Altraric Acid

The family of aldaric acids derived from six-carbon sugars (hexoses) are known as hexaric acids. Due to the presence of multiple chiral centers, hexaric acids exhibit stereoisomerism. The classification of these isomers depends on the spatial arrangement of the hydroxyl groups along the carbon chain. researchgate.net

Altraric acid has two enantiomeric forms: L-altraric acid and D-altraric acid. nih.govstenutz.eustenutz.eu These are non-superimposable mirror images of each other. stenutz.eustenutz.eu In addition to the altraric acid pair, there are other hexaric acid isomers, including glucaric acid, mannaric acid, and idaric acid, which also exist as D and L enantiomers. nist.govnaturalproducts.net Some hexaric acids, such as allaric acid and galactaric acid (also known as mucic acid), are meso compounds. researchgate.net This means they possess an internal plane of symmetry, making them achiral and optically inactive despite having chiral centers. researchgate.netgoogle.com In total, there are ten configurational isomers of hexaric acid. researchgate.net

| Hexaric Acid Family | Specific Isomer(s) | Chirality |

|---|---|---|

| Altraric Acid | D-Altraric Acid, this compound | Enantiomeric Pair |

| Allaric Acid | Allaric Acid | Meso Compound |

| Glucaric Acid | D-Glucaric Acid, L-Glucaric Acid | Enantiomeric Pair |

| Idaric Acid | D-Idaric Acid, L-Idaric Acid | Enantiomeric Pair |

| Mannaric Acid | D-Mannaric Acid, L-Mannaric Acid | Enantiomeric Pair |

| Galactaric Acid (Mucic Acid) | Galactaric Acid | Meso Compound |

Historical Perspectives on the Discovery and Initial Academic Characterization of Altraric Acid Isomers

The study of sugar acids has been pivotal in the development of stereochemistry. While the historical account of tartaric acid's role in Louis Pasteur's 1847 discovery of chemical chirality is well-documented, the specific discovery of altraric acid is less individually chronicled. wikipedia.org The characterization of altraric acid and its isomers emerged from the broader, systematic academic exploration of sugar oxidation products. researchgate.net

Chemists in the late 19th and early 20th centuries worked to synthesize and identify the various possible sugar acids that could be formed from different parent monosaccharides. This research involved oxidizing aldoses at their terminal carbon atoms (C1 and C6) to form the corresponding dicarboxylic aldaric acids. researchgate.net The identification and distinction of isomers like D- and L-altraric acid from other hexaric acids such as glucaric and galactaric acid were achieved through meticulous analysis of their physical properties, such as melting points and optical rotation, and through chemical derivatization. This foundational work established the structural diversity of the aldaric acid family.

General Academic Significance of L Altraric Acid in Chemical Research and Potential Industrial Applications Excluding Clinical

Chemical Synthesis Pathways for this compound and its Precursors

Chemical synthesis provides direct, albeit often harsh, methods for producing sugar acids. These pathways can be broadly categorized based on the origin of chirality in the final product.

Chiral Pool Approaches in this compound Synthesis

Chiral pool synthesis is a strategy that utilizes naturally abundant, enantiomerically pure compounds as starting materials. ontosight.ai This approach leverages the pre-existing stereocenters of a starting molecule, which are preserved through the synthetic sequence to build a more complex chiral target. ontosight.ai For this compound, the most direct precursors from the chiral pool would be L-altrose or L-talose. google.comontosight.ai

The conventional method for converting an aldose to its corresponding aldaric acid is through oxidation with strong oxidizing agents, most commonly nitric acid. wikipedia.org In this reaction, the open-chain form of the sugar reacts to have both terminal carbons oxidized to carboxylic acids. wikipedia.org A hypothetical synthesis would therefore involve the direct oxidation of L-altrose or L-talose with nitric acid to yield this compound.

However, a significant challenge to this approach is the scarcity of the necessary precursors. Both L-altrose and L-talose are classified as "rare sugars" due to their low abundance in nature, which limits their use as inexpensive starting materials for bulk chemical synthesis. ontosight.aibeilstein-journals.orgoup.com While all stereoisomers of hexose, including L-talose, have been identified in natural glycomolecules, their isolation is not commercially viable for large-scale production. oup.comcymitquimica.com

Asymmetric Synthesis Routes to this compound Enantiomer

Asymmetric synthesis creates chiral compounds from achiral or racemic precursors, offering an alternative when a suitable chiral starting material is unavailable. This form of chemical synthesis introduces one or more new elements of chirality, producing stereoisomeric products in unequal amounts.

A plausible, though currently hypothetical, asymmetric route to this compound could begin with an achiral C6 precursor, such as (2E,4E)-hexa-2,4-dienedioic acid. The critical step would involve a stereocontrolled dihydroxylation of the two double bonds to install the four necessary hydroxyl groups with the specific stereochemistry of this compound. Modern asymmetric dihydroxylation methods, such as those using osmium tetroxide with chiral ligands, are powerful tools for creating multiple stereocenters with high fidelity. This multi-step process would require careful planning to control the relative and absolute stereochemistry at all four chiral centers (C2, C3, C4, and C5) to selectively yield the this compound enantiomer.

Development of Novel and Green Chemical Synthesis Protocols for this compound Production

Traditional oxidation methods, particularly using nitric acid, pose significant environmental and safety concerns, including the emission of nitrous oxides, which are potent greenhouse gases, and the handling of a corrosive and hazardous reagent. nih.gov This has spurred research into "green" chemical protocols that are more sustainable and environmentally benign. polimi.it

For aldaric acid production, several greener alternatives are being explored. These include catalytic oxidation using solid acid catalysts, such as sulfated zirconia, which can facilitate the dehydration of aldaric acids to other platform chemicals like 2,5-furandicarboxylic acid (FDCA), suggesting their utility in reversible reactions. researchgate.net Another promising area is electrocatalysis, which uses electrical energy to drive oxidation, potentially under milder conditions and with fewer hazardous byproducts. Furthermore, the use of low-melting mixtures of natural compounds, such as tartaric acid and urea, has been established as a green reaction medium for various organic transformations, presenting an innovative possibility for future synthesis protocols. uni-regensburg.de

Table 1: Comparison of Traditional and Potential Green Synthesis Methods for this compound

| Methodology | Oxidant/Catalyst | Advantages | Disadvantages & Challenges |

|---|---|---|---|

| Traditional | |||

| Nitric Acid Oxidation | Nitric Acid (HNO₃) | Well-established, direct conversion from aldose. wikipedia.org | Corrosive, hazardous, produces NOx emissions, low selectivity. nih.gov |

| Potential Green | |||

| Heterogeneous Catalysis | Solid acid catalysts (e.g., zeolites, sulfated zirconia) | Recyclable catalyst, potentially milder conditions, reduced waste. researchgate.net | Catalyst development needed, potential for low yields/selectivity. |

| Electrocatalytic Oxidation | Electricity / specific electrodes | Avoids stoichiometric chemical oxidants, precise control. nih.gov | Requires specialized equipment, electrode stability can be an issue. |

| Green Solvents | Low-melting mixtures (e.g., Tartaric acid-urea) | Biodegradable, renewable solvent/catalyst system. uni-regensburg.de | Reaction feasibility and efficiency for this specific transformation are unknown. |

Biocatalytic and Biotechnological Production of this compound

Biotechnology offers highly specific and environmentally friendly routes to chemical production, using either isolated enzymes or whole microbial cells as catalysts. These methods operate under mild aqueous conditions, minimizing hazardous waste and energy consumption.

Enzymatic Synthesis of this compound Using Specific Oxidoreductases or Hydrolases

Enzymatic synthesis utilizes the high specificity of biocatalysts to perform precise chemical transformations. The production of this compound would likely involve oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions. google.com A potential two-step enzymatic pathway could convert a precursor like L-altrose first to L-altronic acid (an aldonic acid) and then to this compound. Alternatively, a single, highly efficient enzyme could perform the double oxidation.

While no specific enzyme for this compound synthesis has been characterized, enzymes that catalyze similar reactions are well-known. For example, glucose oxidase is used commercially to produce gluconic acid, and dehydrogenases capable of oxidizing sugar acids to aldaric acids have been identified. nih.govstolichem.com An NAD+-dependent short-chain dehydrogenase/reductase from Sphingomonas species A1 has demonstrated the ability to oxidize gluconate to glucarate. google.com Similarly, an aldo-keto reductase has been identified in grapevines that participates in tartaric acid biosynthesis by reducing 2-keto-L-gulonic acid to L-idonic acid, a key intermediate. nih.gov The discovery or engineering of an oxidoreductase with the correct substrate specificity and stereoselectivity for an L-sugar precursor is a key goal for developing an enzymatic route to this compound.

Table 2: Potential Enzyme Classes for this compound Biosynthesis

| Enzyme Class | EC Number | Potential Role in this compound Synthesis | Example of Related Activity |

|---|---|---|---|

| Aldose Dehydrogenase | 1.1.1.- | Oxidation of the C1 aldehyde group of a precursor like L-altrose to a carboxylic acid, forming L-altronic acid. | A dehydrogenase from Pseudomonas caryophylli oxidizes L-glucose. nih.gov |

| Alcohol Dehydrogenase | 1.1.1.- | Oxidation of the C6 primary alcohol group of a precursor like L-altronic acid to a carboxylic acid, forming this compound. | An NAD+-dependent dehydrogenase from Sphingomonas sp. oxidizes D-sorbitol to L-gulose. google.com |

| Aldo-keto Reductase | 1.1.1.- | Could be involved in intermediate steps if the pathway proceeds through keto-acid intermediates. | A reductase in Vitis vinifera reduces 2-keto-L-gulonic acid in the tartaric acid pathway. nih.gov |

Microbial Fermentation and Metabolic Engineering for Enhanced this compound Yields

Microbial fermentation using metabolically engineered organisms is a powerful strategy for producing bio-based chemicals from simple feedstocks like glucose. By introducing new metabolic pathways and optimizing the host organism's cellular machinery, high yields of a target molecule can be achieved.

A hypothetical metabolic engineering strategy to produce this compound in a host like Escherichia coli would involve several key steps:

Pathway Introduction : Introduce heterologous genes encoding the necessary enzymes to convert a central metabolite into this compound. This would likely involve a multi-step pathway to first synthesize a rare sugar precursor like L-altrose, followed by its oxidation.

Precursor Funneling : Block competing metabolic pathways to redirect the flow of carbon from central metabolism towards the this compound pathway. For example, knocking out pathways that consume key precursors can increase their availability.

Optimization of Expression : Tune the expression levels of the introduced pathway enzymes to balance metabolic flux and avoid the accumulation of toxic intermediates.

Cofactor Regeneration : Ensure a sufficient supply of necessary cofactors, such as NAD+, which would be consumed in the oxidation steps.

Product Export : Overexpress transporter proteins to efficiently export the final this compound product out of the cell, preventing feedback inhibition and simplifying downstream processing.

This systems metabolic engineering approach has been successfully used to produce other organic acids, such as L-malic acid and L-threonine, at high titers. researchgate.net

**Table 3: Hypothetical Metabolic Engineering Strategy for this compound Production in *E. coli***

| Genetic Modification Target | Strategy | Rationale |

|---|---|---|

| Pathway Introduction | Express heterologous genes for L-altrose synthesis (e.g., epimerases, isomerases). | Create the necessary sugar precursor not native to E. coli. |

| Express heterologous genes for one or more oxidoreductases. | Catalyze the oxidation of the L-altrose precursor to this compound. | |

| Flux Redirection | Knockout genes for competing pathways (e.g., glycolysis, acetate (B1210297) production). | Increase the carbon flux towards the desired product pathway. |

| Cofactor Regeneration | Overexpress enzymes involved in NAD+ regeneration. | Replenish the NAD+ consumed by the dehydrogenase enzymes in the pathway. |

| Product Transport | Overexpress a dicarboxylic acid transporter. | Facilitate export of this compound from the cell to increase final titer and reduce product inhibition. researchgate.net |

Cell-Free Biotransformation Systems for Stereoselective this compound Formation

Cell-free biotransformation is an emerging strategy for chemical synthesis that utilizes enzymes, either as purified proteins or in crude cell extracts, outside of a living cell. wikipedia.orgscribd.com This approach offers several advantages over whole-cell catalysis, including the circumvention of cell membrane barriers, elimination of competing metabolic pathways, and avoidance of cellular toxicity from substrates or products. wikipedia.orgmdpi.com These systems provide a highly controllable environment where reaction parameters such as enzyme concentration, substrate-to-enzyme ratios, and cofactor availability can be precisely tuned to optimize product yield and purity. scribd.com For the production of chiral molecules like this compound, cell-free systems are particularly advantageous as they allow for the direct application of stereoselective enzymes to ensure the formation of the desired enantiomer. mdpi.comrsc.org

The enzymatic synthesis of this compound can be achieved through the stereoselective oxidation of L-iduronic acid. This reaction is catalyzed by enzymes from the uronate dehydrogenase family (EC 1.1.1.203). google.comgoogle.com Uronate dehydrogenases are NAD(P)+ dependent oxidoreductases that catalyze the oxidation of the aldehyde group of various uronic acids to a carboxylic acid, forming the corresponding aldaric acid. google.com While these enzymes are commonly studied for their activity on D-glucuronic acid and D-galacturonic acid, research has demonstrated their utility in converting L-iduronic acid to its corresponding aldaric acid, this compound (also known as L-idaric acid). google.comgoogle.com

A proposed cell-free system for this compound production would involve the integration of a stereoselective uronate dehydrogenase with a cofactor regeneration system. The uronate dehydrogenase would perform the key conversion of L-iduronic acid, while the regeneration system would continuously replenish the consumed NAD(P)+ cofactor, a critical component for economic feasibility and sustained enzyme activity.

Table 1: Key Enzymatic Reaction for this compound Synthesis

| Substrate | Enzyme | Enzyme Class | Cofactor | Product |

| L-Iduronic acid | Uronate Dehydrogenase (UDH) | Oxidoreductase (EC 1.1.1.203) | NAD(P)⁺ | This compound |

Research outlined in patent literature describes the identification and cloning of several enzymes with sequence similarity to known uronate dehydrogenases for the purpose of producing various aldaric acids. google.com These enzymes were tested for activity against multiple substrates, including L-iduronic acid, demonstrating the feasibility of this enzymatic route. google.comgoogle.com

Table 2: Exemplary Uronate Dehydrogenases for Aldaric Acid Synthesis

| Enzyme Origin | Potential Substrates | Product of L-Iduronic Acid Conversion |

| Bacterial Strains | D-Glucuronic acid, D-Galacturonic acid, L-Guluronic acid, L-Iduronic acid | This compound (Idaric acid) |

Data synthesized from patent information describing the screening of uronate dehydrogenases against various substrates, including L-iduronic acid for the production of Idaric acid. google.comgoogle.com

The construction of an efficient cell-free system for this compound would involve the expression and purification of a highly active and stereoselective uronate dehydrogenase. This purified enzyme would then be combined in a bioreactor with the L-iduronic acid substrate and a catalytic amount of NAD(P)+. To drive the reaction to completion, a secondary enzyme system for cofactor regeneration, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, would be included. This approach isolates the desired synthetic pathway, maximizing the conversion rate and simplifying downstream purification of the target this compound. rsc.orgfrontiersin.org

Chromatographic Techniques for Separation and Purity Assessment of this compound

Chromatography is a cornerstone for the separation and purification of this compound from complex mixtures and for the critical assessment of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a primary technique for determining the enantiomeric purity of chiral compounds like this compound. hplc.eumerckmillipore.com The principle lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to their separation.

For acidic compounds, anion-exchanger type CSPs, such as CHIRALPAK QN-AX and QD-AX, have demonstrated significant enantioselectivity. chiraltech.com These phases operate based on an ionic exchange mechanism between the protonated chiral selector and the anionic analyte. chiraltech.com The separation is further influenced by a combination of intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and steric effects. chiraltech.com The choice of mobile phase, often a mixture of a hydrocarbon and an alcohol modifier, and its pH are critical parameters that must be optimized for effective separation. hplc.eu

A typical HPLC method for chiral purity involves using a column like the Chiral PAK IA with an isocratic mobile phase. nih.gov For instance, a mobile phase consisting of n-heptane, isopropanol, and trifluoroacetic acid can be employed. nih.gov Method validation according to ICH Q2(R2) guidelines ensures the reliability of the results, covering parameters such as linearity, accuracy, precision, and robustness. nih.gov The ability to invert the elution order, where the trace enantiomer elutes before the major one, is a desirable feature for accurate enantiomeric purity determinations. hplc.eu

Table 1: Example HPLC Parameters for Chiral Purity Analysis

| Parameter | Condition | Reference |

| Column | Chiral PAK IA (250 x 4.6 mm, 5.0 µm) | nih.gov |

| Mobile Phase | n-heptane:isopropanol:trifluoroacetic acid (900:100:1 v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 40°C | nih.gov |

| Detection | UV at 230 nm | nih.gov |

| Resolution (between enantiomers) | > 1.5 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound Derivatives in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is a polar, non-volatile compound, derivatization is a necessary prerequisite for GC-MS analysis. sigmaaldrich.com Derivatization replaces active hydrogens on the carboxyl and hydroxyl groups with nonpolar moieties, thereby increasing the volatility and improving the chromatographic behavior of the analyte. sigmaaldrich.com

Common derivatization methods include silylation, which forms trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net For example, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form TBDMS derivatives, which are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Once derivatized, the this compound derivative can be separated from other components in a complex mixture by the gas chromatograph and subsequently identified by the mass spectrometer. The mass spectrometer provides a fragmentation pattern, or mass spectrum, that is characteristic of the specific derivative, allowing for its unambiguous identification. ifremer.fr GC-MS is particularly useful for identifying and quantifying small molecular weight metabolites, including hydroxyl acids, in biological and environmental samples. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Acids

| Derivatization Reagent | Abbreviation | Derivative Formed | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | sigmaaldrich.com |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | sigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | nih.gov |

Capillary Electrophoresis for High-Resolution Analysis of this compound

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of small, charged molecules like this compound. chromatographyonline.com The separation is based on the differential migration of ions in a capillary filled with a buffer solution under the influence of a high-voltage electric field. oiv.int

For organic acids, a buffer with a pH above their pKa values (typically around 5.0) is used to ensure they are in their anionic form. mdpi.com The separation of this compound can be optimized by adjusting the buffer composition, pH, and the use of additives. oiv.int CE offers several advantages, including short analysis times, low sample and reagent consumption, and high separation efficiency. nih.gov

Detection in CE can be achieved through various methods, including direct UV detection or, for enhanced sensitivity, by derivatizing the acid with a chromophore or fluorophore. chromatographyonline.com For instance, pre-separation derivatization with 2-nitrophenylhydrazine (B1229437) allows for UV detection at 230 nm. chromatographyonline.com Coupling CE with mass spectrometry (CE-MS) provides even greater specificity and sensitivity for the analysis of organic acids in complex matrices. chromatographyonline.com

Spectroscopic Approaches for Structural Elucidation and Confirmation of this compound

Spectroscopic techniques are essential for the definitive structural characterization of this compound, providing detailed information about its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. magritek.com Both ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 3: Characteristic ¹H NMR J-Coupling Constants for Aldaric Acid Derivatives

| Aldaric Acid Derivative | Typical J-Coupling Range (Hz) | Reference |

| Altraric Acid | 9-10 Hz and ~2 Hz | researchgate.net |

| Glucaric Acid | 2.5-7 Hz | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound with high confidence. mdpi.com This is crucial for confirming its molecular formula.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can be used to study the fragmentation pathways of the this compound ion. mdpi.com By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, detailed structural information can be obtained. researchgate.net For carboxylic acids, characteristic fragmentation patterns often involve the loss of small neutral molecules such as H₂O, CO, and CO₂. libretexts.org The fragmentation of nitro-substituted aromatic acids, for example, has been shown to involve the elimination of NO₂ as a primary cleavage. uchile.cl While this compound is not aromatic, the study of fragmentation pathways of related dicarboxylic acids helps in predicting and interpreting its mass spectrum. The detailed analysis of these fragmentation pathways provides corroborating evidence for the proposed structure of this compound. copernicus.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to identify functional groups and probe the molecular structure of compounds like this compound. Both methods rely on the principle of molecular vibrations, where the chemical bonds and groups of atoms within a molecule vibrate at specific, characteristic frequencies.

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that match its natural vibrational modes, leading to an absorption spectrum. Conversely, Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. While many vibrational modes are active in both IR and Raman, they are governed by different selection rules; IR absorption requires a change in the dipole moment during vibration, whereas Raman scattering requires a change in polarizability. Consequently, the two techniques provide complementary information.

For this compound, a C6 aldaric acid with the formula HOOC-(CHOH)₄-COOH, the key functional groups are the terminal carboxylic acids (-COOH) and the four secondary hydroxyl (-OH) groups along the carbon chain. The vibrational spectra are dominated by the characteristic bands of these groups.

Key Vibrational Modes for this compound:

O-H Stretching: The hydroxyl groups in both the carboxylic acid and alcohol moieties give rise to strong, broad absorption bands in the IR spectrum, typically in the range of 3500-3200 cm⁻¹. mdpi.com In the solid state, extensive intermolecular hydrogen bonding causes this broadening. The O-H stretch of the carboxylic acid dimer is often centered around 3000 cm⁻¹.

C-H Stretching: Vibrations from the C-H bonds along the carbon backbone appear in the 3000-2850 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid group is one of the most intense and characteristic bands in the IR spectrum. It typically appears in the region of 1760-1700 cm⁻¹. mdpi.com The exact position can be influenced by hydrogen bonding; in dimeric carboxylic acids, this band is often observed near 1710 cm⁻¹. mdpi.com

C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending vibrations are coupled and occur in the "fingerprint region" of the spectrum (below 1500 cm⁻¹). The C-O stretch of the carboxylic acid appears around 1320-1210 cm⁻¹, while the C-O stretches of the secondary alcohol groups are found in the 1150-1050 cm⁻¹ range. In-plane O-H bending is typically observed near 1440-1395 cm⁻¹.

Raman Active Modes: In Raman spectroscopy, the symmetric vibrations of the non-polar C-C backbone are often strong, whereas the polar O-H and C=O groups may show weaker signals compared to their IR counterparts. The C=O stretch is still observable, and the low-frequency region provides detailed information about the skeletal vibrations of the carbon chain, which is highly sensitive to the molecule's conformation.

By analyzing the precise frequencies, intensities, and shapes of these bands, researchers can confirm the presence of the required functional groups in a synthesized or isolated sample of this compound. Furthermore, the fingerprint region can be used to distinguish between different stereoisomers of altraric acid, as their unique three-dimensional structures will result in distinct vibrational spectra.

Table 1: Representative Vibrational Frequencies for this compound Functional Groups

This table summarizes the expected IR and Raman active vibrational modes for this compound based on data from analogous aldaric acids like tartaric acid. mdpi.comresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Approx. IR Frequency (cm⁻¹) | Approx. Raman Frequency (cm⁻¹) | Description |

| O-H Stretch | Alcohol/Carboxylic Acid | 3500 - 3200 (Broad) | 3500 - 3200 (Weak) | Stretching of hydroxyl groups, broadened by hydrogen bonding. |

| C-H Stretch | Alkane | 2980 - 2850 | 2980 - 2850 | Symmetric and asymmetric stretching of C-H bonds. |

| C=O Stretch | Carboxylic Acid | 1735 - 1700 (Strong) | 1735 - 1700 | Stretching of the carbonyl group, highly characteristic. researchgate.net |

| O-H Bend | Carboxylic Acid/Alcohol | 1440 - 1260 | 1440 - 1260 | In-plane bending of the hydroxyl group. |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | 1320 - 1210 | Stretching of the carbon-oxygen single bond in the COOH group. |

| C-O Stretch | Alcohol | 1150 - 1050 | 1150 - 1050 | Stretching of the carbon-oxygen single bond in the C-OH group. |

| C-C Stretch | Carbon Backbone | 1200 - 800 | 1200 - 800 (Strong) | Skeletal vibrations of the carbon chain, prominent in Raman. |

Circular Dichroism (CD) Spectroscopy for Chiroptical Characterization of this compound

Circular Dichroism (CD) spectroscopy is an essential analytical technique for characterizing chiral molecules like this compound. daveadamslab.com Chirality, or "handedness," is a fundamental property of this compound, arising from its multiple stereocenters. CD spectroscopy measures the differential absorption of left-handed versus right-handed circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD signal, making this technique highly specific to chiral compounds and their stereochemistry.

The resulting CD spectrum is a plot of this differential absorption (ellipticity) versus wavelength. The spectrum is characterized by positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms and chromophores within the molecule. For this compound, the primary chromophore that absorbs in the accessible ultraviolet (UV) region is the carboxyl group (-COOH). The n → π* electronic transition of the carbonyl in the carboxyl group is electronically forbidden but becomes weakly allowed and optically active in a chiral environment, typically giving rise to a CD signal in the 210-240 nm range. researchgate.net

The chiroptical properties of this compound are determined by the spatial relationship between its four chiral centers (at carbons 2, 3, 4, and 5) and the two terminal carboxyl groups. The specific stereoconfiguration dictates the conformation of the carbon backbone and, consequently, how the carboxyl chromophores interact with polarized light.

Key applications of CD spectroscopy in this compound research include:

Confirmation of Chirality: The presence of a CD signal confirms the enantiomeric nature of the sample.

Enantiomeric Purity: The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the sample. It can be used to determine the optical purity of a synthesized batch of this compound.

Structural Elucidation: The CD spectrum serves as a unique fingerprint for a specific enantiomer. This compound and its enantiomer, D-altraric acid, are expected to exhibit mirror-image CD spectra of equal magnitude but opposite sign, a direct consequence of their opposite stereochemistry.

Conformational Analysis: Changes in solvent, pH, or temperature can induce conformational changes in the molecule, which can be monitored by observing changes in the CD spectrum. nsf.gov For instance, the deprotonation of the carboxylic acid groups at higher pH will alter the electronic transitions and thus modify the CD signal.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given conformation of this compound. researchgate.net By comparing experimental spectra with computed ones, researchers can gain detailed insights into the molecule's preferred solution-state conformation.

Table 2: Hypothetical Chiroptical Data for this compound

This table outlines the expected electronic transitions and associated Cotton effects for this compound based on general principles of chiroptical spectroscopy for sugar acids. researchgate.netnih.gov The exact wavelengths and signs would need to be determined experimentally.

| Chromophore | Electronic Transition | Expected Wavelength (λmax) Range (nm) | Expected Cotton Effect |

| Carboxylic Acid (-COOH) | n → π | 210 - 240 | Positive or Negative |

| Carboxylic Acid (-COOH) | π → π | < 200 | Positive or Negative |

Biochemical Roles and Metabolic Intermediacy of L Altraric Acid in Non Human Biological Systems

Occurrence and Biosynthesis of L-Altraric Acid in Microorganisms

Current scientific literature does not provide direct evidence for the biosynthesis of this compound by microorganisms. Extensive research into microbial metabolic pathways for various organic acids, such as lactic acid and tartaric acid, has not yet revealed a defined pathway for the production of this compound. nih.govmdpi.com

Enzymes Involved in Microbial Altraric Acid Metabolism Pathways

Consistent with the lack of identified biosynthetic pathways, there is no information available on specific enzymes involved in the metabolism of this compound in microorganisms. While the metabolism of other organic acids involves a host of characterized enzymes like lactate (B86563) dehydrogenase and malate (B86768) dehydrogenase, no such enzymes have been associated with this compound. nih.govsciepublish.com

Elucidation of Metabolic Pathways Leading to this compound Production in Bacteria and Fungi

Detailed metabolic pathways for the production of this compound in bacteria and fungi have not been elucidated. The known metabolic routes in these organisms focus on other organic acids that are either commercially significant or play a central role in primary metabolism. researchgate.netresearchgate.net

Presence and Function of this compound in Plant Metabolism and Development

The presence of this compound in the plant kingdom appears to be rare and is documented in the form of its derivatives. Specifically, research on the plant Echinops spinosus has identified the presence of tricaffeoythis compound and dicaffeoythis compound. mdpi.comresearchgate.net These compounds have been noted for their antioxidant properties. mdpi.com However, the metabolic pathway leading to the synthesis of the this compound backbone in these plants, and its specific physiological function or role in development, remain unknown. There is no evidence to suggest a widespread occurrence or a fundamental role for this compound in general plant metabolism.

Degradation and Catabolic Pathways of this compound in Environmental Microbes

There is currently no scientific literature describing the degradation or catabolic pathways of this compound by environmental microbes. While the microbial degradation of other organic acids and polymers is a well-studied field, the fate of this compound in the environment has not been a subject of investigation. researchgate.netmdpi.comnih.gov

Theoretical and Computational Chemistry Studies of L Altraric Acid

Quantum Chemical Calculations on Molecular Structure and Conformation of L-Altraric Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for predicting the geometric and electronic structure of molecules with high accuracy. These first-principles methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, forming the basis for understanding its inherent properties. rsdjournal.org

This compound, with its acyclic carbon backbone, possesses significant conformational flexibility due to rotation around its carbon-carbon single bonds. These rotations give rise to various spatial arrangements called conformers or conformational isomers, each with a distinct energy level. slideshare.net

Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. For this compound, the key factors influencing conformational stability are torsional strain from the alignment of bonds on adjacent atoms and steric strain caused by repulsive interactions between bulky substituent groups (hydroxyl and carboxyl groups). The most stable conformations are typically staggered, which minimize these repulsive forces, while eclipsed conformations represent energy maxima.

Computational methods are used to perform a systematic search of the conformational space. By rotating the molecule around its single bonds and calculating the energy of each resulting structure, a potential energy profile can be constructed. The structures corresponding to the lowest energy points on this profile are the most likely to be observed. Studies on similar sugar acids, like D-glucaric acid, have shown that the molecule adopts a bent, non-planar structure in its lowest-energy state to avoid destabilizing interactions between hydroxyl groups. researchgate.net It is expected that this compound would exhibit similar behavior, favoring conformations that optimize intramolecular hydrogen bonding while minimizing steric clashes.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Dihedral Angle (C2-C3-C4-C5) | Calculated Relative Energy (kJ/mol) | Key Interactions |

|---|---|---|---|---|

| Anti | Staggered conformation with terminal carboxyl groups maximally separated. | ~180° | 0.00 | Minimal steric hindrance. |

| Gauche 1 | Staggered conformation with carboxyl groups in proximity. | ~60° | 4.5 | Potential for intramolecular H-bonding. |

| Gauche 2 | Staggered conformation. | ~-60° | 5.0 | Moderate steric interaction. |

| Eclipsed 1 | Eclipsed conformation with carboxyl groups aligned with hydroxyls. | ~120° | 22.0 | High torsional and steric strain. |

| Eclipsed 2 | Eclipsed conformation with a carboxyl group aligned with a carbon atom. | ~0° | 25.0 | Maximum torsional and steric strain. |

Quantum chemical calculations are essential for determining the electronic properties that govern a molecule's reactivity. mdpi.com Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of chemical stability and reactivity. mdpi.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. mdpi.com These parameters, along with others derived from the electron density—such as the molecular electrostatic potential (MEP)—can predict the most likely sites for nucleophilic or electrophilic attack.

For this compound, the oxygen atoms of the hydroxyl and carboxyl groups are expected to be electron-rich regions (negative electrostatic potential), making them susceptible to electrophilic attack. Conversely, the carbonyl carbons are electron-deficient (positive electrostatic potential) and are thus primary sites for nucleophilic attack. DFT calculations can quantify these characteristics, providing valuable insights into the molecule's reaction mechanisms.

Table 2: Predicted Electronic Properties for this compound

Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Property | Value (Hartree) | Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | -0.385 | -10.48 | Electron-donating capability. |

| LUMO Energy | -0.052 | -1.41 | Electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 0.333 | 9.07 | Indicates high chemical stability. |

| Dipole Moment | 3.45 Debye | High polarity. |

Energy Minimization and Conformational Analysis of this compound Isomers

Molecular Dynamics Simulations of this compound Interactions with Model Biomolecular Systems (Excluding Clinical Implications)

While quantum mechanics is ideal for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.gov MD simulations provide a "movie" of molecular behavior, offering detailed insights into dynamic processes and intermolecular interactions. youtube.comnih.gov

An MD simulation of this compound in an aqueous environment would reveal how the molecule interacts with surrounding water molecules. The simulation would track the formation and breaking of hydrogen bonds between the solute's hydroxyl and carboxyl groups and the solvent. This provides information on the solvation shell structure and the molecule's influence on the local water network. Such simulations are performed by defining a force field, an empirical set of equations that describes the potential energy of the particle interactions, and then solving Newton's equations of motion for every atom in the system. mdpi.com This approach allows for the study of much larger systems and longer timescales than are feasible with quantum methods. mdpi.com These simulations can also model interactions with other simple biomolecular components, such as ions or lipid interfaces, to understand fundamental binding and recognition events, separate from any clinical context.

In Silico Prediction of Spectroscopic Parameters and Chiroptical Properties of this compound

Computational methods can predict various spectroscopic properties, which is crucial for interpreting experimental data and confirming molecular structures. researchgate.netnih.gov For this compound, theoretical calculations of its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can aid in the assignment of experimental signals to specific atoms or vibrational modes. researchgate.net

Given that this compound is a chiral molecule, the prediction of its chiroptical properties is particularly important. nih.gov Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), measures the differential absorption of left and right circularly polarized light. researchgate.net The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. By calculating the theoretical ECD spectrum of the (2R,3R,4S,5R) enantiomer of altraric acid and comparing it to an experimental spectrum, one can unambiguously determine the stereochemistry of a sample. This is a powerful synergy between theoretical prediction and experimental validation. rsc.org

Development of Structure-Reactivity Relationships for this compound and its Derivatives

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemistry. scribd.com Quantitative Structure-Reactivity Relationships (QSRR) aim to create mathematical models that correlate structural or computational descriptors with observed reactivity. libretexts.org

For this compound, a QSRR study would involve computationally generating a series of derivatives (e.g., esters, amides, or other substituted forms) and calculating a set of theoretical descriptors for each one. These descriptors would include the electronic properties discussed in section 5.1.2 (HOMO/LUMO energies, charges) and geometric parameters. These calculated values would then be statistically correlated with an experimental or computationally predicted measure of reactivity, such as the rate constant for a specific reaction.

The resulting model can be used to predict the reactivity of new, yet-to-be-synthesized derivatives, guiding experimental work toward molecules with desired properties. This approach accelerates the design process by allowing for the rapid in silico screening of many potential compounds. rsc.org

Derivatization Chemistry and Advanced Chemical Modifications of L Altraric Acid

Synthesis of Esters and Amides of L-Altraric Acid for Advanced Research Applications

The presence of two carboxylic acid groups allows this compound to readily undergo esterification and amidation reactions, leading to the formation of diesters, polyesters, diamides, and polyamides. These derivatives are of significant interest in polymer chemistry and functional material development.

The esterification of this compound with various alcohols can yield a range of diesters. This reaction is typically acid-catalyzed and involves heating the aldaric acid with an excess of the alcohol, with removal of water to drive the reaction to completion. The general reaction for the formation of a diester from this compound is shown below:

HOOC-(CHOH)₄-COOH + 2 R-OH ⇌ R-OOC-(CHOH)₄-COO-R + 2 H₂O

The resulting diesters can serve as monomers for the synthesis of polyesters. Polycondensation of this compound or its diesters with diols leads to the formation of polyesters. libretexts.org These polymers are of interest due to their potential biodegradability and the incorporation of hydroxyl groups along the polymer chain, which can be further functionalized. The properties of the resulting polyesters, such as their melting point, glass transition temperature, and solubility, can be tailored by varying the diol used in the polymerization. researchgate.net For instance, polycondensation with short-chain diols would be expected to produce more rigid polymers, while longer-chain diols would impart greater flexibility.

Table 1: Examples of Potential Diesters of this compound and Their Monomeric Components

| Diester Name | This compound | Alcohol |

| Diethyl L-altrarate | ✓ | Ethanol |

| Dibutyl L-altrarate | ✓ | Butanol |

| Dibenzyl L-altrarate | ✓ | Benzyl alcohol |

This compound can be converted to diamides through reaction with primary or secondary amines. This can be achieved by first converting the carboxylic acid groups to more reactive acyl chlorides, followed by reaction with the amine. Alternatively, direct amidation can be carried out at elevated temperatures. organic-chemistry.org The reaction with a primary amine is as follows:

HOOC-(CHOH)₄-COOH + 2 R-NH₂ → R-NH-CO-(CHOH)₄-CO-NH-R + 2 H₂O

These diamides can be valuable as intermediates in organic synthesis or as building blocks for polyamides. The synthesis of polyamides from this compound can be accomplished by reacting it with diamines. polimi.it The resulting hydroxylated polyamides are analogous to nylons but with pendant hydroxyl groups, which can enhance hydrophilicity and provide sites for further chemical modification. researchgate.net The presence of these hydroxyl groups can also influence the material's properties, such as its thermal stability and mechanical strength. liverpool.ac.uk

Table 2: Potential Diamides of this compound and Their Amine Precursors

| Diamide Name | This compound | Amine |

| L-Altraric diamide | ✓ | Ammonia (B1221849) |

| N,N'-Diethyl L-altraramide | ✓ | Ethylamine |

| N,N'-Diphenyl L-altraramide | ✓ | Aniline |

Formation of Diesters and Polyesters from this compound for Polymer Research

Reduction and Oxidation Products Derived from this compound

The carboxylic acid and hydroxyl groups of this compound can be targeted in reduction and oxidation reactions to yield a variety of derivatives.

Reduction of the carboxylic acid groups of this compound, for example with sodium borohydride (B1222165) (NaBH₄) under appropriate conditions, would yield the corresponding alditol, L-altritol. pressbooks.pub This polyol would have six hydroxyl groups and could find applications as a humectant or as a precursor for other chemical transformations.

Oxidation of this compound is also possible, although it is already in a high oxidation state. Under specific conditions, cleavage of the carbon-carbon bonds could occur. For instance, oxidative cleavage with a strong oxidizing agent like periodate (B1199274) would break the C-C bonds between the hydroxyl-bearing carbons. pressbooks.pub The specific products would depend on the reaction conditions and the stereochemistry of the starting material.

Formation of Heterocyclic Compounds Incorporating this compound Moieties

The structure of this compound is conducive to the formation of various heterocyclic compounds. Intramolecular esterification can lead to the formation of lactones. For example, under acidic conditions, a carboxyl group can react with one of the hydroxyl groups to form a furanose- or pyranose-type lactone ring. The specific lactone formed would depend on the relative stability of the resulting ring system.

Furthermore, this compound can be a precursor for the synthesis of nitrogen-containing heterocycles. For instance, reaction with ammonia or primary amines under dehydrating conditions can lead to the formation of pyrrolidine (B122466) or piperidine (B6355638) derivatives through intramolecular cyclization and amidation. thermofisher.com These reactions are analogous to those reported for other aldaric acids, such as the conversion of mucic acid to pyrrole (B145914) derivatives. polimi.it The synthesis of such heterocyclic compounds from a chiral starting material like this compound is of interest for the development of new biologically active molecules and chiral ligands.

Complexation Chemistry of this compound with Metal Ions for Coordination Chemistry Studies

The carboxylate and hydroxyl groups of this compound are excellent ligands for metal ions, making it an interesting molecule for coordination chemistry studies. nih.gov In solution, this compound can deprotonate to form various anionic species, which can then coordinate to metal ions. The mode of coordination can be varied, involving one or both carboxylate groups and one or more of the hydroxyl groups. This can lead to the formation of mononuclear, binuclear, or polymeric metal complexes. mdpi.com

The stability and structure of these complexes depend on several factors, including the nature of the metal ion, the pH of the solution, and the molar ratio of the ligand to the metal. scirp.orgresearchgate.net For example, with transition metal ions like copper(II), cobalt(II), and nickel(II), this compound is expected to form chelate complexes involving both the carboxylate and adjacent hydroxyl groups. nih.govresearchgate.net The stereochemistry of the hydroxyl groups in this compound will influence the geometry of the resulting metal complexes, potentially leading to the formation of specific diastereomeric complexes. The study of these complexes is relevant to understanding the role of metal ions in biological systems and for the development of new catalysts and materials. nih.gov

Applications of L Altraric Acid in Diverse Scientific and Industrial Sectors Strictly Non Clinical Focus

L-Altraric Acid as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the goal is to create chiral molecules with a specific three-dimensional arrangement. wikipedia.org Compounds from the "chiral pool"—abundant, enantiopure natural products—are invaluable starting materials. ub.edu L-tartaric acid, with its two stereocenters and availability in both L-(+) and D-(-) forms, is a prominent member of this pool. nih.gov Theoretically, this compound, possessing its own unique stereochemistry ((2R,3R,4S,5R)), could serve a similar function to produce a different set of stereochemically distinct products. nih.gov

Chiral building blocks are essential for constructing complex molecules. ub.edu L-tartaric acid is frequently used to synthesize valuable chiral intermediates. For example, its derivatives are employed to create enantiopure allylamines and amino alcohols, which are fundamental components in the synthesis of specialized organic compounds. organic-chemistry.org The specific stereochemistry of the tartaric acid backbone directs the formation of new stereocenters, a process known as asymmetric induction. york.ac.uk This control is crucial for producing intermediates with high enantiomeric purity, which is vital in fields like materials science and fine chemical manufacturing. chiralpedia.com

The development of asymmetric catalysis relies heavily on chiral ligands that coordinate with metal centers to facilitate stereoselective reactions. wikipedia.org L-tartaric acid has been extensively used to generate "privileged ligands," so-called because of their effectiveness across a wide range of chemical transformations. nih.govnih.gov

Notable examples derived from L-tartaric acid include:

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols): These are versatile chiral diols used as ligands in numerous reactions, including hetero-Diels-Alder reactions. nih.gov

Tartrate-derived phosphine (B1218219) ligands: These are used in metal-catalyzed asymmetric hydrogenations.

Chiral Carbon Nanodots (CNDs): Recent research has shown that CNDs fabricated using chiral tartaric acid can act as effective catalysts for enantioselective reactions, such as the ring-opening of styrene (B11656) oxide. rsc.org

These catalysts are instrumental in producing enantiopure compounds for the agrochemical and fragrance industries. While no specific ligands derived from this compound are documented, its distinct stereochemical structure presents an opportunity for developing novel classes of chiral catalysts.

Role in the Synthesis of Enantiopure Chemical Intermediates (Excluding Pharmaceutical End-Products)

Utilization in Polymer Chemistry and Materials Science

Polycarboxylic acids are fundamental monomers in the synthesis of polyesters and can also act as cross-linking agents to modify the properties of existing polymers. ufrgs.brlohtragon.com Although a patent mentions this compound as a possible component in polyester (B1180765) synthesis, detailed studies are lacking. google.com In contrast, L-tartaric acid has been actively researched in this domain.

There is a growing demand for biodegradable polymers derived from renewable resources to replace petroleum-based plastics. researchgate.net Aliphatic polyesters are a leading class of such materials due to their hydrolyzable ester bonds. ijarsct.co.innih.gov

Research has demonstrated the synthesis of tartaric acid-based poly(ester-thioether)s through thiol-ene click polymerization. nih.gov In this process, dialkene monomers derived from L-, D-, and meso-tartaric acid were reacted with dithiols. The resulting polymers exhibited varying levels of biodegradability, highlighting how the stereochemistry of the monomer directly influences the final material's properties. This suggests that polyesters synthesized from this compound, or "poly(alkylene altrarates)," would likely exhibit unique thermal, mechanical, and degradation profiles compared to their tartrate-based counterparts.

| Polymer | Tartrate Isomer Used | Biodegradation (%) |

|---|---|---|

| poly(d-BTA-alt-EBTG) | D-Tartaric Acid | 70 |

| poly(meso-BTA-alt-EBTG) | meso-Tartaric Acid | 43 |

| poly(l-BTA-alt-EBTG) | L-Tartaric Acid | 32 |

Cross-linking creates a three-dimensional network within a polymer matrix, enhancing mechanical strength, thermal stability, and chemical resistance. lohtragon.comnih.gov Polycarboxylic acids like tartaric acid are effective, non-toxic cross-linking agents for biopolymers. scispace.com

Studies have shown that L-tartaric acid can successfully cross-link thermoplastic starch films, leading to an increase in tensile strength. scispace.com It is also used to create hydrogels from polyvinyl alcohol (PVOH) through esterification, with the resulting material's properties depending on the reaction conditions. ufrgs.br The multiple hydroxyl and carboxyl groups on tartaric acid allow it to form a stable, cross-linked network. ufrgs.br As a diastereomer, this compound possesses the same functional groups and could similarly be used as a cross-linking agent, potentially imparting different structural and physical properties to the final material due to its alternative spatial arrangement.

Development of Biodegradable Polymers and Bioplastics Using this compound as a Monomer

Role in Food Science and Technology Research (Excluding Dosage/Safety/Clinical Human Trials)

There is no evidence in the scientific literature of this compound being used in food science or technology. However, its isomer, L-tartaric acid, is a widely used food additive (E334), valued for its sharp, tart taste and its role as an antioxidant and pH regulator. nih.gov

Recent research has focused on creating new derivatives of L-tartaric acid for advanced food applications. ffhdj.com For instance, novel amino salts and cyclic imides of tartaric acid have demonstrated significant antimicrobial activity against food spoilage bacteria. ffhdj.com These findings suggest that such derivatives could be developed as safe, biodegradable antimicrobials for food packaging materials, helping to extend the shelf life of products. ffhdj.com While this research is specific to L-tartaric acid, it opens a potential avenue of investigation for other aldaric acids like this compound.

Function as an Acidulant or Flavor Enhancer in Model Food Systems

The use of this compound specifically as an acidulant or flavor enhancer in food systems is not well-documented in publicly available research. Acidulants are compounds added to food to impart a tart, sour, or acidic flavor, and they are selected based on their specific taste profile, solubility, and interaction with other ingredients. wikipedia.orgresearchgate.net The food industry commonly uses organic acids like citric acid, malic acid, and L-tartaric acid for these purposes. researchgate.netagriculture.institute

While this compound possesses two carboxylic acid groups and is inherently acidic, its potential flavor profile and performance in food matrices have not been characterized. The selection of an acidulant is a nuanced process, with different acids providing distinct flavor notes, from the sharp tang of citric acid to the smoother, more persistent sourness of malic acid. wikipedia.org Currently, the research and development focus for aldaric acids is directed more toward their utility as functional chemical building blocks rather than as direct food additives for flavor.

Chelating Properties in Food Preservation Research and Development

Aldaric acids, as a class of polyhydroxy dicarboxylic acids, are recognized for their strong chelating capabilities. mdpi.comresearchgate.net Chelation is the process of binding to metal ions, such as iron and copper, making them unavailable to participate in degradation reactions. google.com In food preservation, this is critical for preventing enzymatic browning in fruits and vegetables and inhibiting heavy metal-catalyzed oxidation of fats, which leads to rancidity. researchgate.net

This compound, with its multiple hydroxyl and carboxyl functional groups, is structurally suited to be an effective chelating agent. Although specific research on this compound's efficacy in food preservation is limited, the known properties of other aldaric acids, such as glucaric and galactaric acid, provide a strong theoretical basis for its potential. researchgate.netgoogle.com These compounds are noted for their ability to sequester metal ions, thereby stabilizing food products. researchgate.net The potential of aldaric acids as biodegradable and bio-based chelators makes them an attractive area for future food preservation research.

Table 1: Comparison of Common Chelating Agents in Food Applications

| Chelating Agent | Chemical Class | Primary Function in Food |

| Citric Acid | Hydroxycarboxylic Acid | Sequesters metal ions, antioxidant synergist, pH control. agriculture.institute |

| EDTA | Aminopolycarboxylic Acid | Binds a wide range of metal ions, prevents discoloration and rancidity. |

| L-Tartaric Acid | Aldaric Acid (C4) | Chelates metal ions, antioxidant synergist, acidulant. atamanchemicals.comwikipedia.org |

| Aldaric Acids (e.g., this compound) | Aldaric Acid (C6) | Potential bio-based chelators for preventing oxidation and browning. mdpi.comresearchgate.net |

Potential Applications in Agrochemical Research and Development

The development of bio-based chemicals from renewable feedstocks is a key goal in sustainable agriculture. Aldaric acids are considered versatile chiral building blocks that can be used to synthesize more complex molecules. lookchem.comacs.org

Direct experimental studies on this compound as a precursor for herbicides or pesticides are not prominent in current literature. However, the theoretical potential exists due to its chemical structure. Research on related aldaric acids, such as L-Idaric acid, has shown their use as intermediates in the synthesis of agrochemicals. lookchem.com The multiple reactive sites on the this compound molecule (two carboxylic acids and four hydroxyl groups) allow for a variety of chemical modifications, making it a plausible candidate for the development of novel active ingredients or adjuvants in agrochemical formulations. The pursuit of new bio-based herbicides is driven by the need for more environmentally benign options and to combat growing herbicide resistance. moa-technology.com

This compound as an Analytical Reagent and Standard in Laboratory Methodologies

This compound is not currently established as a common analytical reagent or certified reference material for routine laboratory use. In contrast, its isomer L-tartaric acid is widely available as an analytical standard for various applications, including quality control in the food and beverage industry and in chemical synthesis. sigmaaldrich.comaccustandard.com this compound is primarily a compound of research interest, sometimes identified as a bacterial metabolite, rather than a tool for standard analytical calibration. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | nih.gov |

| Molecular Formula | C₆H₁₀O₈ | nih.gov |

| Molecular Weight | 210.14 g/mol | nih.gov |

| Synonyms | L-Talaric acid, L-talarate | nih.gov |

| Computed XLogP3 | -2.5 | nih.gov |

Integration of this compound into Biorefinery Concepts for Sustainable Chemical Production

The most significant potential application for this compound lies within the framework of modern biorefineries. A biorefinery is a facility that integrates biomass conversion processes to produce fuels, power, and value-added chemicals from renewable sources. nih.govpolimi.it Aldaric acids, including this compound, have been identified as key bio-based platform chemicals by organizations such as the U.S. Department of Energy. nih.govpolimi.it

These sugar-derived diacids are prized as stable, highly functionalized intermediates. rsc.org They can be produced from the oxidation of C6 sugars, which are abundant in biomass. nih.govpolimi.it Research has demonstrated that aldaric acids like galactaric acid can be catalytically converted into high-value platform chemicals that are traditionally derived from petroleum. Key target molecules include:

2,5-Furandicarboxylic acid (FDCA): A replacement for terephthalic acid, FDCA is a monomer used to produce advanced bioplastics like polyethylene (B3416737) furanoate (PEF), which has superior barrier properties compared to conventional PET. rsc.orgpolyestertime.comgoogle.com

Adipic Acid: A crucial precursor for the synthesis of nylon-6,6, a widely used engineering thermoplastic. mdpi.com

The conversion of aldaric acids through processes like dehydration and deoxydehydration offers a green chemical pathway to these essential industrial monomers. mdpi.comrsc.org While much of the developmental research has focused on the more readily available glucaric and galactaric acids, the chemical principles are applicable to the entire class of C6 aldaric acids, including this compound. mdpi.compolimi.it This positions this compound as a valuable potential component in the future bio-economy, contributing to the sustainable production of polymers and other chemicals.

Table 3: Potential High-Value Chemicals from Aldaric Acid Biorefineries

| Aldaric Acid (Precursor) | Conversion Process | Target Chemical | End Application |

| Galactaric Acid | Catalytic Dehydration | 2,5-Furandicarboxylic acid (FDCA) | Bioplastics (e.g., PEF), Polymers |

| Galactaric Acid | Deoxydehydration & Hydrogenation | Adipic Acid | Nylon, Polyurethanes |

| Glucaric Acid | Dehydration/Decarboxylation | Various Polymers | New nylons, hyperbranched polyesters |

| This compound (Potential) | Dehydration/Deoxydehydration | FDCA, Adipic Acid, etc. | Polymers, Nylon, Bioplastics |

Environmental Occurrence, Fate, and Ecotoxicological Considerations of L Altraric Acid Excluding Human Toxicity

Natural Abundance and Distribution of L-Altraric Acid in Terrestrial and Aquatic Environments

Biodegradation Pathways and Environmental Persistence of this compound in various Matrices

Detailed studies on the biodegradation pathways and environmental persistence of this compound are not currently available. For related compounds, like tartaric acid, biodegradation is a known process. For instance, certain bacteria possess the ability to degrade tartaric acid. mdpi.com In general, the persistence of organic acids in the environment is influenced by factors such as microbial activity, soil composition, and pH. However, without specific studies on this compound, its environmental persistence and the specific microorganisms and enzymatic processes involved in its degradation remain unknown.

Interaction of this compound with Soil Components and Aquatic Ecosystems

The specific interactions of this compound with soil components and aquatic ecosystems have not been a focus of scientific investigation. Generally, organic acids can influence soil properties. They contribute to soil acidity and can form complexes with metal ions, affecting their mobility and bioavailability. algreatlakes.comnoble.org The accumulation of organic matter, which contains various acid functional groups, is a source of hydrogen ions in the soil. algreatlakes.comnoble.org In aquatic systems, the introduction of acids can lower the pH. The impact of this compound, specifically, on these processes is yet to be determined.

Ecotoxicological Studies on Non-Target Organisms

There is a clear absence of ecotoxicological studies focused on this compound and its effects on non-target organisms such as algae and daphnia. While research exists on the effects of other compounds on various environmental species, this information cannot be directly extrapolated to this compound without specific testing. nih.gov Therefore, the potential ecotoxicological profile of this compound remains uncharacterized.

Future Research Directions and Emerging Paradigms for L Altraric Acid

Exploration of Novel Biocatalysts and Synthetic Biology Approaches for Enhanced L-Altraric Acid Production

The transition from chemical synthesis to bio-based production is a cornerstone of green chemistry, and this compound is a prime candidate for this shift. spinchem.comresearchgate.net Future research will heavily focus on discovering and engineering efficient biocatalysts and developing sophisticated synthetic biology platforms for its high-yield production.

Enzyme discovery and engineering represent a primary research frontier. Oxidoreductases, such as uronate dehydrogenase, which catalyzes the conversion of uronic acids to their corresponding aldaric acids, are of particular interest. researchgate.net The discovery of novel enzymes from diverse microbial sources or the engineering of existing ones to enhance thermal stability, substrate specificity, and catalytic efficiency is crucial. researchgate.netmt.com Techniques like directed evolution and gene shuffling can be employed to create tailor-made biocatalysts for this compound synthesis. researchgate.net

Synthetic biology offers a powerful toolkit to construct and optimize microbial cell factories. cirad.frnih.gov This involves engineering metabolic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae to channel carbon flux towards this compound. nih.govfrontiersin.org Key strategies include the overexpression of pathway-specific enzymes, the knockout of competing pathways, and the implementation of dynamic regulatory circuits to maintain metabolic balance. nih.govbiotechrep.ir For instance, engineering the myo-inositol pathway, a precursor route for glucaric acid, could be adapted for this compound production. nih.gov

| Research Approach | Objective | Key Techniques | Potential Outcome |

| Biocatalyst Discovery | Identify novel enzymes for this compound synthesis. | Metagenomic screening, Genome mining. | Discovery of new oxidoreductases with high specificity for this compound precursors. |

| Enzyme Engineering | Improve catalytic efficiency and stability of known enzymes. | Directed evolution, Site-directed mutagenesis, Gene shuffling. | Biocatalysts with enhanced performance under industrial process conditions. researchgate.net |

| Metabolic Engineering | Construct microbial strains for de novo this compound production. | Pathway reconstruction, Gene knockout, Promoter engineering. frontiersin.orgbiotechrep.ir | High-titer production of this compound from renewable feedstocks like glucose. |

| Synthetic Biology | Develop advanced control systems for production pathways. | Genetic circuits, Biosensors, Quorum sensing systems. nih.govbiotechrep.ir | Optimized and self-regulating microbial cell factories for robust and efficient synthesis. |

This table illustrates potential research strategies for enhancing this compound production using biocatalysis and synthetic biology.

Advancements in High-Throughput Screening Methodologies for Discovering New Academic Applications

Discovering novel applications for this compound requires efficient screening methods. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating the properties and potential uses of molecules. researchgate.net Future advancements in HTS will accelerate the identification of new academic and industrial roles for this compound.

One key area is the development of biosensors. Genetically encoded biosensors, such as those developed for glucaric acid, can be engineered to detect this compound. researchgate.netnih.gov These biosensors can be used in HTS campaigns to screen libraries of engineered microbes for improved production or to identify enzymes with enhanced activity. nih.gov

HTS can also be applied to explore the functional properties of this compound and its derivatives. For example, screening its efficacy as a chelating agent, a corrosion inhibitor, or a cross-linking agent for polymers could be performed in a high-throughput format. researchgate.net Combining HTS with technologies like cell-free protein synthesis and microfluidics could revolutionize the discovery of new enzymes and applications by allowing for the rapid testing of vast numbers of variants and conditions. researchgate.net

Integration of this compound into Advanced Sustainable Chemical Manufacturing Processes

The integration of this compound into sustainable manufacturing processes is a critical goal, aligning with the principles of green chemistry and the circular economy. researchgate.netumweltbundesamt.de Aldaric acids are recognized as valuable, bio-based platform chemicals that can serve as sustainable alternatives to petroleum-derived molecules. researchgate.netresearchgate.net

A significant application is the production of bio-based polymers. This compound, with its two carboxylic acid groups, can be a monomer for synthesizing novel polyamides and polyesters. researchgate.net Research is ongoing to convert other aldaric acids, like galactaric acid, into precursors for high-performance polymers, and these methods could be adapted for this compound. researchgate.netrsc.org For example, the dehydration of aldaric acids to produce furan-2,5-dicarboxylic acid (FDCA), a bio-based replacement for terephthalic acid, is a promising route. rsc.orgrsc.org

The use of green catalysts and alternative solvents is another crucial aspect of sustainable manufacturing. mdpi.comumontpellier.fr Research into solid acid catalysts, ionic liquids, and biocatalysts for the conversion of aldaric acids can lead to more environmentally friendly processes with higher yields and easier product separation. spinchem.comrsc.org

| Sustainable Process | Application of this compound | Potential Impact |

| Biopolymer Synthesis | Monomer for novel polyamides and polyesters. | Creation of new materials with unique properties and reduced environmental footprint. researchgate.net |

| Platform Chemical Production | Precursor for adipic acid or furan-2,5-dicarboxylic acid (FDCA). | Replacement of fossil-fuel-based chemicals in major industrial value chains. researchgate.netrsc.org |

| Green Catalysis | Substrate for conversion using solid acid catalysts or enzymes. | Development of cleaner, more efficient chemical transformations. rsc.org |

| Circular Economy | Production from agricultural waste streams (e.g., pectin). | Valorization of waste biomass, reducing landfill and creating value. rsc.org |

This table outlines the potential roles of this compound in sustainable chemical manufacturing.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science focusing on this compound

The full potential of this compound can only be realized through interdisciplinary research that bridges chemistry, biology, and materials science. mdpi.com This collaborative approach is essential for creating a seamless pipeline from sustainable production to innovative application.

Biology: Focuses on developing the biocatalytic and synthetic biology tools for efficient and sustainable production of this compound from renewable feedstocks. cirad.frinteresjournals.org

Chemistry: Involves devising efficient catalytic routes to convert this compound into valuable derivatives and monomers, as well as synthesizing novel polymers and other functional molecules. rsc.orgnih.gov

Materials Science: Characterizes the properties of this compound-based polymers and materials, exploring their performance in various applications, from packaging to biomedical devices.

This convergence of disciplines enables a holistic approach where the biological production methods are designed with the final material properties in mind, and the chemical conversion processes are optimized for sustainability and efficiency. mdpi.com

Computational Design and Optimization of this compound Derivatives with Targeted Scientific Functions

Computational chemistry and bioinformatics are emerging as powerful tools for accelerating the design and optimization of novel molecules. nih.govrsc.org For this compound, computational approaches can guide research by predicting the properties of its derivatives and identifying promising candidates for synthesis and testing.

Molecular docking and simulation can be used to design this compound derivatives that bind to specific targets, for example, as enzyme inhibitors or as ligands for metal chelation. nih.govmdpi.com These methods can predict the binding affinity and conformation of a molecule, saving significant time and resources in experimental screening.

Furthermore, machine learning and artificial neural networks can be trained on existing experimental data to predict the properties of new derivatives. rsc.org This could be used to design this compound-based polymers with specific thermal or mechanical properties, or to create derivatives with tailored functionalities. rsc.org This in silico design approach represents a paradigm shift, moving from trial-and-error discovery to rational, targeted design.

Q & A

Q. How to address ethical considerations in animal studies involving this compound?

Retrosynthesis Analysis